molecular formula C11H9ClN2OS B11859867 3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one CAS No. 49782-31-2

3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B11859867
CAS No.: 49782-31-2
M. Wt: 252.72 g/mol
InChI Key: FZJBOYPXMWSKSB-UHFFFAOYSA-N
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Description

3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one is a quinazoline derivative known for its potential applications in various fields such as medicinal chemistry and material science. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-mercaptoquinazolin-4(3H)-one and allyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro or allyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with an amine could produce an aminoquinazoline derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound may find use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptoquinazolin-4(3H)-one: Lacks the allyl and chloro substituents but shares the core structure.

    6-chloro-2-mercaptoquinazolin-4(3H)-one: Similar but without the allyl group.

    3-allyl-2-mercaptoquinazolin-4(3H)-one: Similar but without the chloro group.

Uniqueness

3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both allyl and chloro substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

CAS No.

49782-31-2

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

6-chloro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C11H9ClN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16)

InChI Key

FZJBOYPXMWSKSB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C=CC(=C2)Cl)NC1=S

Origin of Product

United States

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